Methyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Description
Historical Research Context and Development
The synthesis of this compound emerged from broader efforts to functionalize the THIQ scaffold, a structure prevalent in alkaloids such as morphine and papaverine. Early work in the late 20th century focused on modifying the THIQ core to enhance bioactivity, with chloroacetylation gaining attention for its ability to introduce electrophilic reactivity at the C2 position. The compound’s first reported synthesis involved a Friedel-Crafts acylation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylate derivatives, followed by chloroacetylation under mild acidic conditions to preserve the ester group.
A pivotal development occurred in the 2010s, when researchers optimized its synthesis using greener catalysts, achieving yields exceeding 80% in some protocols. The table below summarizes key synthetic milestones:
| Year | Synthetic Method | Yield (%) | Key Innovation |
|---|---|---|---|
| 2005 | Friedel-Crafts acylation | 62 | Initial chloroacetyl incorporation |
| 2012 | Lewis acid-catalyzed acylation | 78 | Reduced reaction time |
| 2019 | Microwave-assisted synthesis | 83 | Energy-efficient protocol |
These advancements underscore the compound’s evolving role in enabling complex heterocyclic transformations.
Chloroacetylated THIQ Research Significance
The chloroacetyl group in this compound serves dual roles: it acts as a leaving group in nucleophilic substitution reactions and enhances binding affinity to biological targets through hydrophobic interactions. For example, in opioid receptor studies, chloroacetylation at the THIQ C2 position increased μ-opioid receptor binding by 40% compared to unmodified analogs. This modification also facilitates cross-coupling reactions, making the compound a versatile intermediate for generating libraries of THIQ-derived molecules.
Recent computational studies suggest that the chloroacetyl moiety induces conformational strain in the THIQ ring, potentially enhancing interactions with enzymatic active sites. Molecular dynamics simulations reveal that the compound’s chloroacetyl group forms stable van der Waals contacts with residues in monoamine oxidase B (MAO-B), a target for neurodegenerative disease therapeutics.
Theoretical Research Frameworks in THIQ Pharmacology
The pharmacological potential of this compound is grounded in two theoretical frameworks:
- Receptor Plasticity Theory : The chloroacetyl group’s electron-withdrawing nature alters the electron density of the THIQ core, enabling induced-fit binding to G-protein-coupled receptors (GPCRs). Density functional theory (DFT) calculations indicate a 0.15 eV reduction in the highest occupied molecular orbital (HOMO) energy compared to non-chloroacetylated THIQs, enhancing electrophilic reactivity.
- Biosynthetic Mimicry : The compound’s structure parallels intermediates in the biosynthesis of benzylisoquinoline alkaloids. Retrosynthetic analyses propose its utility in biomimetic syntheses of complex alkaloids like glaucine and nuciferine, leveraging its prefunctionalized C2 position for regioselective coupling.
These frameworks have guided the design of THIQ-based protease inhibitors and kinase modulators, with the chloroacetyl group enabling covalent binding strategies in irreversible enzyme inhibition.
Classification in Heterocyclic Chemistry Research
This compound belongs to three intersecting chemical classes:
| Classification | Characteristics | Relevance |
|---|---|---|
| Tetrahydroisoquinolines | Saturated six-membered ring fused to benzene | Core scaffold for alkaloid synthesis |
| Chloroacetamides | Electrophilic C-Cl bond at acyl position | Enables nucleophilic substitution reactions |
| Methyl esters | Carboxylate group protected as methyl ester | Enhances lipid solubility and stability |
This tripartite classification explains its utility in diverse reactions, including:
- Pictet-Spengler Cyclizations : The THIQ core participates in acid-catalyzed condensations with aldehydes to form β-carbolines.
- Buchwald-Hartwig Aminations : The chloroacetyl group undergoes palladium-catalyzed couplings with aryl amines.
- Ester Hydrolysis : The methyl ester can be selectively hydrolyzed to carboxylic acids for further derivatization.
Such reactivity has established the compound as a linchpin in synthesizing polycyclic architectures, including aporphine and protoberberine analogs.
Properties
IUPAC Name |
methyl 2-(2-chloroacetyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-18-13(17)11-6-9-4-2-3-5-10(9)8-15(11)12(16)7-14/h2-5,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYAEGIJBAENNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2CN1C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Approaches
Cyclization of Amino Acid Derivatives
A foundational method involves the cyclization of methyl D-phenylalaninate derivatives. As described in EP0578163A1, methyl D-phenylalaninate hydrochloride undergoes cyclization with formaldehyde or paraformaldehyde in trifluoroacetic acid (TFA) at room temperature for 10–20 hours, yielding D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester (D-Tic) at approximately 80% efficiency. This intermediate is critical for subsequent functionalization.
The reaction mechanism proceeds via imine formation, followed by electrophilic aromatic substitution to construct the tetrahydroisoquinoline core. TFA acts as both a solvent and a Brønsted acid catalyst, stabilizing intermediates and facilitating ring closure.
Chloroacetylation of Tetrahydroisoquinoline-3-Carboxylate
The introduction of the chloroacetyl group to the tetrahydroisoquinoline scaffold is achieved through N-acylation. A study in Chemical Reviews highlights the use of chloroacetyl chloride in the presence of non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction typically proceeds in anhydrous dichloromethane (DCM) or acetonitrile at 0–25°C, with monitoring via thin-layer chromatography (TLC) to ensure completion.
Key steps include:
- Deprotonation of the secondary amine in tetrahydroisoquinoline-3-carboxylate using DBU.
- Nucleophilic acyl substitution with chloroacetyl chloride, forming the corresponding amide bond.
- Quenching with cold water to precipitate the product, followed by recrystallization from ethanol.
Table 1: Optimization of Chloroacetylation Conditions
| Parameter | Condition Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | DCM, AcCN, THF | DCM | 85–92 |
| Temperature (°C) | 0–40 | 25 | 89 |
| Base | DBU, Et₃N, NaHCO₃ | DBU | 90 |
| Reaction Time (h) | 2–6 | 4 | 91 |
Stereochemical Considerations and Resolution
Methyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate exists as a racemic mixture unless chiral precursors are employed. The patent EP0578163A1 describes the use of enantiomerically pure methyl D-phenylalaninate to produce (S)-configured tetrahydroisoquinoline intermediates. Resolution of racemic mixtures can be achieved via diastereomeric salt formation with chiral acids such as tartaric acid or camphorsulfonic acid.
Analytical Characterization and Quality Control
The final product is characterized by:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) exhibits signals at δ 4.47 (s, 2H, CH₂Cl), 3.72 (s, 3H, COOCH₃), and aromatic protons between δ 7.2–7.8.
- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ peak at m/z 268.0741 (calculated for C₁₃H₁₄ClNO₃: 268.0745).
- HPLC Purity : >98% using a C18 column with acetonitrile/water (70:30) mobile phase.
Comparative Analysis of Synthetic Methods
Table 2: Advantages and Limitations of Preparation Routes
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization-Acylation | High enantiopurity (if chiral) | Multi-step, cost-intensive |
| Direct N-Acylation | Single-step, scalable | Requires rigorous pH control |
| Flow Chemistry | Rapid, energy-efficient | High initial equipment investment |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetyl group (-COCH₂Cl) serves as a reactive site for nucleophilic displacement. Key reactions include:
Amide Formation
-
Reaction with primary or secondary amines (e.g., n-propylamine, aniline) in polar aprotic solvents (e.g., CH₂Cl₂, MeCN) yields substituted acetamide derivatives.
Thiol and Alcohol Substitution
-
Thiols or alcohols displace the chloride under basic conditions (e.g., K₂CO₃, Et₃N), forming thioester or ester derivatives.
Cyclization Reactions
The compound participates in intramolecular and intermolecular cyclizations to form fused heterocycles:
Spirocyclization with ortho-Quinone Monoacetals
-
Under Lewis acid catalysis (BF₃·OEt₂), spirocyclic tetrahydroisoquinoline derivatives are formed via C–N bond formation .
Solvent-Dependent Reactivity
Solvents significantly influence reaction pathways and yields:
Alkyne-Mediated Transformations
The compound reacts with activated alkynes to generate diverse products:
With Dimethyl Acetylenedicarboxylate
With Methyl Propiolate
-
Produces methyl 4-benzyl-5-(2-ethenylphenyl)-1-methyl-1H-pyrrole-3-carboxylate alongside benzazocines .
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
Scientific Research Applications
Antitumor Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit promising antitumor properties. Methyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that modifications in the chloroacetyl group can enhance the cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Tetrahydroisoquinolines are known for their neuroprotective properties. Compounds in this class have shown potential in treating neurodegenerative diseases such as Parkinson's disease. This compound may function as a neuroprotectant by modulating pathways involved in neuronal survival and apoptosis . Studies have suggested that derivatives of tetrahydroisoquinoline can prevent the toxicity associated with neurodegeneration .
Synthesis and Structural Insights
The synthesis of this compound typically involves the reaction of tetrahydroisoquinoline derivatives with chloroacetyl chloride under basic conditions. The structural analysis using X-ray crystallography has revealed insights into its molecular configuration and interactions with biological targets .
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Tetrahydroisoquinoline | Chloroacetyl chloride | Basic medium |
| 2 | Purification via recrystallization | Ethanol | - |
Case Study on Anticancer Properties
A recent study focused on the anticancer effects of this compound against human breast cancer cells (MCF-7). The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
Neuroprotection in Animal Models
In an animal model of Parkinson's disease, administration of this compound showed a reduction in motor deficits and neuroinflammation markers. This suggests its potential as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of Methyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate largely depends on its interaction with biological targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The tetrahydroisoquinoline core can interact with neurotransmitter receptors, modulating their activity. These interactions can affect various cellular pathways, including signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Similarity Scores
The following table summarizes key structural analogs, their substituents, and similarity scores derived from structural databases (–8):
Key Observations:
- Position 2 Substitutions: The chloroacetyl group in the target compound contrasts with methyl (non-reactive), thiophene carbonyl (aromatic), and 3-methylbutanoyl (aliphatic) groups in analogs. Chloroacetyl’s electron-withdrawing nature may enhance reactivity compared to bulkier or hydrophobic substituents .
- Position 3 Modifications : The methyl ester group is common in analogs, but hydrochloride salts (e.g., ) improve solubility, whereas carboxylic acids () may enhance metabolic stability .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., CAS 57060-88-5) exhibit higher aqueous solubility than neutral esters due to ionic character .
- Reactivity: The chloroacetyl group’s electrophilic α-carbon may facilitate nucleophilic substitutions (e.g., with amines or thiols), unlike the inert methyl or methylbutanoyl groups .
- Stability : Esters like the target compound are prone to hydrolysis under acidic/basic conditions, whereas carboxylic acid derivatives () are more stable .
Biological Activity
Methyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₅H₁₅ClN₂O₃
- Molecular Weight : 306.75 g/mol
- CAS Number : 1217811-48-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The chloroacetyl group enhances electrophilicity, which can facilitate binding to nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition of key enzymatic pathways.
Biological Activities
-
Antitumor Activity :
- Research indicates that tetrahydroisoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. This compound has shown promising results in inhibiting proliferation in vitro.
- A study demonstrated that related compounds can disrupt microtubule dynamics, leading to apoptosis in cancer cells .
-
Neuroprotective Effects :
- Compounds within the tetrahydroisoquinoline class are known for their neuroprotective properties. They may modulate neurotransmitter systems and exhibit antioxidant activity .
- The structure suggests potential interactions with neuroreceptors, which could be explored for therapeutic applications in neurodegenerative diseases.
- Chloride Transport Modulation :
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A recent study investigated the cytotoxicity of this compound against various cancer cell lines. The compound demonstrated significant inhibitory effects with IC50 values indicating potency comparable to established chemotherapeutics.
Case Study: Neuroprotection
Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives. The results showed that these compounds could protect neuronal cells from oxidative stress-induced apoptosis through modulation of signaling pathways involved in cell survival.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing Methyl 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, and how can reaction conditions be fine-tuned to improve yield?
- Methodological Answer : A two-step approach is typically employed: (1) synthesis of the tetrahydroisoquinoline scaffold via Pictet-Spengler or Bischler-Napieralski reactions, followed by (2) chloroacetylation at the 2-position. For example, nucleophilic substitution using NaH as a base in DMF at 60°C for 8 hours achieves efficient chloroacetyl group introduction . Yield optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of tetrahydroisoquinoline precursor to chloroacetyl chloride) and monitoring reaction progress via TLC. Post-synthesis purification via silica gel column chromatography (hexanes/EtOAc gradients) ensures high purity (>95%) .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural identity of this compound and distinguish it from positional isomers?
- Methodological Answer :
- ¹H/¹³C NMR : The chloroacetyl group’s carbonyl signal (~170 ppm in ¹³C NMR) and methyl ester resonance (~3.7 ppm in ¹H NMR) are key markers. Positional isomers (e.g., chlorine at the 6-position vs. 2-position) exhibit distinct aromatic splitting patterns due to differing substituent effects .
- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., C₁₃H₁₄ClNO₃: calc. 275.0554, found 275.0556) .
Q. What solubility and stability profiles should researchers anticipate under common experimental conditions?
- Methodological Answer : The methyl ester and chloroacetyl groups confer moderate polarity. Solubility is highest in polar aprotic solvents (DMF, DMSO) and dichloromethane. Stability studies in aqueous buffers (pH 2–9) reveal hydrolysis of the ester group under alkaline conditions (pH > 8), necessitating storage at 2–8°C in inert atmospheres .
Advanced Research Questions
Q. How does the chlorine substituent’s position (e.g., 2 vs. 6) influence biological activity compared to structural analogs?
- Methodological Answer : Comparative SAR studies with analogs (e.g., Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate) show that the 2-chloro position enhances electrophilicity, potentially increasing reactivity with biological nucleophiles. For example, in enzyme inhibition assays, the 2-chloro derivative exhibits 3-fold higher IC₅₀ values than the 6-chloro analog due to improved target binding . Data contradictions (e.g., unexpected inactivity) may arise from steric hindrance or metabolic instability, necessitating molecular docking or metabolite profiling .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis, and how can they be resolved?
- Methodological Answer : Common impurities include dechlorinated byproducts or ester hydrolysis derivatives. UPLC-MS with a C18 column (ACN/water + 0.1% formic acid) achieves baseline separation of impurities at 0.1% levels. For persistent contaminants, recrystallization from EtOAc/hexanes or preparative HPLC (C18, isocratic elution) improves purity .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological targets, given structural similarities to neuroactive tetrahydroisoquinolines?
- Methodological Answer :
- In vitro assays : Screen against dopamine or serotonin receptors (radioligand binding assays, IC₅₀ determination).
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation.
- Structural analogs : Compare with MPTP derivatives (known neurotoxins) to rule out parkinsonism risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
